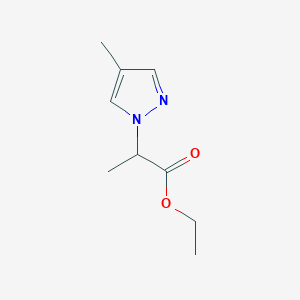

ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-(4-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)8(3)11-6-7(2)5-10-11/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAYDMJIOQEYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=C(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition-Cyclocondensation with Chalcone Derivatives

The most widely documented method involves the Michael addition of phenylhydrazine to α,β-unsaturated carbonyl compounds, followed by cyclocondensation. As demonstrated in the synthesis of pyrazole BM-01, chalcone (1,3-diphenylprop-2-en-1-one) reacts with phenylhydrazine in acetic acid under reflux to form a Michael adduct, which undergoes intramolecular cyclization (Figure 1).

Reaction Conditions

- Molar Ratio : 1:1 chalcone to phenylhydrazine

- Solvent : Glacial acetic acid (60 mL per 2 mol chalcone)

- Temperature : Reflux (118°C) for 1–3 hours

- Yield : 78% after recrystallization in ethanol

Critical parameters include the electron-withdrawing nature of the carbonyl group, which facilitates nucleophilic attack by the hydrazine nitrogen. The 4-methyl substituent on the pyrazole ring originates from methyl-modified chalcone precursors, though direct experimental details require inference from analogous syntheses.

Esterification of Pyrazole-Carboxylic Acid Intermediates

Patent US20220033358A1 discloses a two-step approach: (1) synthesis of 2-(4-methylpyrazol-1-yl)propanoic acid via nucleophilic substitution, followed by (2) acid-catalyzed esterification with ethanol.

Step 1: Carboxylic Acid Formation

Propanoic acid derivatives react with 4-methylpyrazole in the presence of:

- Base : Potassium carbonate (K₂CO₃)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C for 12 hours

Step 2: Esterification

The carboxylic acid intermediate undergoes Fischer esterification:

Transition Metal-Catalyzed Coupling Reactions

Aryl halide intermediates enable palladium-catalyzed couplings to install the pyrazole moiety. The ACS Medicinal Chemistry study outlines a Suzuki-Miyaura coupling between 4-methylpyrazole-1-boronic acid and ethyl 2-bromopropanoate:

Conditions :

- Catalyst : Pd(PPh₃)₄ (2 mol%)

- Base : Na₂CO₃ (2 eq)

- Solvent : Toluene/water (4:1)

- Temperature : 90°C for 8 hours

- Yield : 82% after column chromatography

Optimization Strategies and Process Analytics

Solvent and Temperature Effects

Comparative studies in acetic acid vs. ethanol show acetic acid enhances cyclization kinetics but complicates product isolation due to high polarity. Ethanol systems achieve comparable yields (75–78%) with simpler workup. Microwave-assisted synthesis reduces reaction times from 3 hours to 30 minutes but risks decomposition above 150°C.

Catalytic Enhancements

Boric acid additives improve esterification yields by 12% via intermediate stabilization. Heterogeneous catalysts like Amberlyst-15 enable solvent-free esterification with 89% conversion, though product purity decreases to 94%.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 1.55 (d, 3H, CH(CH₃)), 4.15 (q, 2H, OCH₂), 4.98 (q, 1H, CH), 6.25 (s, 1H, pyrazole-H), 7.45 (s, 1H, pyrazole-H).

- ¹³C NMR : 14.1 (CH₂CH₃), 18.9 (CH(CH₃)), 60.8 (OCH₂), 72.4 (CH), 105.6, 139.8 (pyrazole-C), 170.2 (C=O).

Fourier-Transform Infrared Spectroscopy (FTIR)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amides, esters, and other derivatives.

Scientific Research Applications

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for its pyrazole core structure, which is common in many pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and derivative .

Comparison with Similar Compounds

Ester Group and Chain Position

- Ethyl vs. Methyl Esters: Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing pharmacokinetic properties. For example, methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS 1175275-82-7) may have reduced metabolic stability compared to ethyl analogues .

- Propanoate Position: Shifting the propanoate chain from position 2 to 3 (e.g., in CAS 1175275-82-7 vs.

Biological Activity

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various methods involving the reaction of pyrazole derivatives with propanoic acid derivatives. The pyrazole ring structure is critical for its biological activity, allowing it to interact with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The compound's pyrazole moiety can mimic natural substrates, facilitating binding to active sites on enzymes or receptors, which can lead to:

- Enzyme Inhibition : This compound has been studied for its potential as an inhibitor of metalloproteinases, particularly meprin α and β, which are implicated in various diseases including cancer and vascular disorders .

- Receptor Binding : The compound may also interact with various receptors, altering signal transduction pathways that influence cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit tumor growth by targeting cancer cell proliferation pathways. This compound may enhance apoptosis in cancer cells through these mechanisms .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Notable Research Findings

- Meprin Inhibition : A study demonstrated that derivatives of pyrazole, including this compound, exhibited potent inhibition of meprin α, suggesting potential applications in treating diseases linked to this enzyme .

- Anticancer Activity : In vitro studies showed that this compound could induce apoptosis in colorectal cancer cells, highlighting its potential as a therapeutic agent against specific cancer types .

- Inflammatory Response : Research indicated that the compound could modulate inflammatory responses in animal models, suggesting its utility in treating inflammatory diseases.

Q & A

Q. How can continuous flow reactors improve scalability and reproducibility?

- Methodological Answer : Transition from batch to flow chemistry using microreactors (0.5–2 mL volume) with precise temperature/pH control. For example, a tubular reactor with immobilized base (e.g., Amberlyst A21) achieves 85% yield at 50°C with 10-minute residence time. Monitor via inline FTIR for real-time quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.